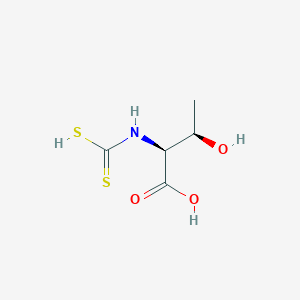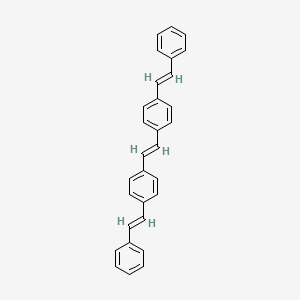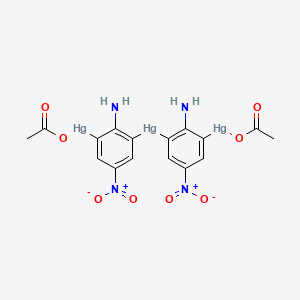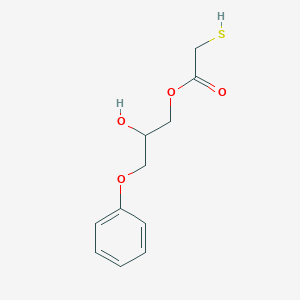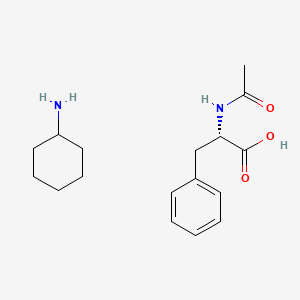
(2S)-2-acetamido-3-phenylpropanoic acid;cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-acetamido-3-phenylpropanoic acid;cyclohexanamine is a compound that combines two distinct chemical entities: (2S)-2-acetamido-3-phenylpropanoic acid and cyclohexanamine The former is an amino acid derivative, while the latter is a cyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-3-phenylpropanoic acid typically involves the acylation of L-phenylalanine with acetic anhydride under basic conditions. The reaction proceeds as follows:
- Dissolve L-phenylalanine in a suitable solvent such as water or ethanol.
- Add acetic anhydride dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
- Stir the reaction mixture for several hours until the reaction is complete.
- Neutralize the reaction mixture with a base such as sodium hydroxide.
- Isolate the product by filtration or extraction and purify it by recrystallization.
Cyclohexanamine can be synthesized by the reduction of cyclohexanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions are as follows:
- Dissolve cyclohexanone in anhydrous ether.
- Add the reducing agent slowly while maintaining the reaction mixture at room temperature.
- Stir the reaction mixture until the reduction is complete.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by distillation or recrystallization.
Industrial Production Methods
Industrial production of (2S)-2-acetamido-3-phenylpropanoic acid;cyclohexanamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-acetamido-3-phenylpropanoic acid;cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The amino group in cyclohexanamine can be oxidized to form cyclohexanone.
Reduction: The carbonyl group in (2S)-2-acetamido-3-phenylpropanoic acid can be reduced to form the corresponding alcohol.
Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone is formed from the oxidation of cyclohexanamine.
Reduction: The corresponding alcohol is formed from the reduction of (2S)-2-acetamido-3-phenylpropanoic acid.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Scientific Research Applications
(2S)-2-acetamido-3-phenylpropanoic acid;cyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein folding.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of (2S)-2-acetamido-3-phenylpropanoic acid;cyclohexanamine involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, influencing their structure and function. The phenyl group can participate in hydrophobic interactions, while the cyclohexanamine moiety can interact with receptors and enzymes through ionic and covalent bonds.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-acetamido-3-phenylpropanoic acid: An amino acid derivative with similar structural features.
Cyclohexanamine: A cyclic amine with similar functional groups.
Uniqueness
(2S)-2-acetamido-3-phenylpropanoic acid;cyclohexanamine is unique due to the combination of an amino acid derivative and a cyclic amine in a single molecule. This unique structure allows it to interact with a wide range of molecular targets, making it valuable for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
64717-02-8 |
|---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-phenylpropanoic acid;cyclohexanamine |
InChI |
InChI=1S/C11H13NO3.C6H13N/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;7-6-4-2-1-3-5-6/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);6H,1-5,7H2/t10-;/m0./s1 |
InChI Key |
UQNMJCDVNVTUJG-PPHPATTJSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


mercury](/img/structure/B14503232.png)
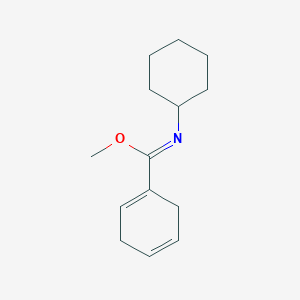
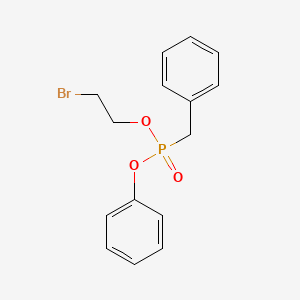
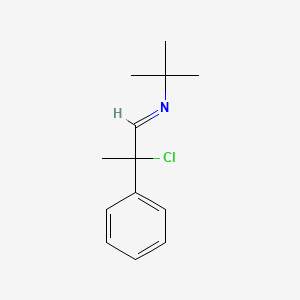
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)

![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
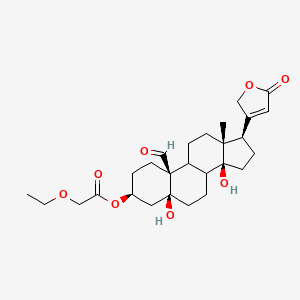
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
